

# Application Notes and Protocols: Pharmacokinetics of ODM-203 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Alterations in these signaling pathways are common in various cancers, promoting tumor growth, angiogenesis, and metastasis.[1] ODM-203 has demonstrated significant antitumor activity in preclinical mouse models of both FGFR-dependent and angiogenic cancers.[1] This document provides a summary of the available preclinical data on ODM-203 in mouse models and offers generalized protocols for conducting pharmacokinetic and in vivo efficacy studies.

# Mechanism of Action: Dual Inhibition of FGFR and VEGFR Signaling

ODM-203 equipotently inhibits both FGFR and VEGFR kinase families in the low nanomolar range.[1] This dual inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.





Click to download full resolution via product page

**Figure 1:** ODM-203 Signaling Pathway Inhibition.

## In Vivo Antitumor Activity in Mouse Models

ODM-203 has demonstrated significant in vivo antitumor activity in various mouse xenograft and syngeneic models. Oral administration of ODM-203 has been shown to inhibit tumor growth and metastasis.

#### **FGFR-Dependent Xenograft Models**

In FGFR-dependent tumor models, such as the RT4 human bladder cancer xenograft model, oral administration of ODM-203 at doses of 20 and 40 mg/kg resulted in significant tumor growth inhibition.

### **Angiogenic Syngeneic Models**

In a highly angiogenesis-dependent orthotopic Renca renal cell carcinoma syngeneic model, oral treatment with ODM-203 at doses of 7, 20, and 40 mg/kg for 21 days led to a significant reduction in primary tumor weight.

## **Pharmacokinetic Data**



Detailed pharmacokinetic parameters for ODM-203 in mouse models (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. The following table is provided as a template for researchers to populate with their own experimental data.

| Paramet<br>er | Dose<br>(mg/kg)       | Route              | Vehicle            | Cmax<br>(ng/mL)    | Tmax<br>(h)        | AUC<br>(ng·h/m<br>L) | t1/2 (h) |
|---------------|-----------------------|--------------------|--------------------|--------------------|--------------------|----------------------|----------|
| ODM-<br>203   | Oral                  | Data not available | Data not available | Data not available | Data not available |                      |          |
| IV            | Data not<br>available | Data not available | Data not available | Data not available |                    | -                    |          |

# **Experimental Protocols**

The following are generalized protocols for conducting pharmacokinetic and in vivo efficacy studies of ODM-203 in mouse models based on standard practices and available information.

### In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for determining the pharmacokinetic profile of ODM-203 in mice.





Click to download full resolution via product page

Figure 2: Experimental Workflow for a Mouse Pharmacokinetic Study.

#### 1. Animal Models:

• Use appropriate mouse strains (e.g., CD-1, BALB/c, or immunodeficient mice for xenograft studies) of a specific age and weight range.



- Acclimatize animals for at least one week before the experiment.
- 2. Formulation and Dosing:
- Prepare a homogeneous suspension of ODM-203 in a suitable vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water).
- Administer ODM-203 via oral gavage at desired dose levels (e.g., 10, 20, 40 mg/kg). For intravenous administration, a different formulation will be required.
- 3. Sample Collection:
- Collect blood samples (approximately 50-100 μL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., saphenous vein puncture).
- Use an appropriate anticoagulant (e.g., K2EDTA).
- Process blood to plasma by centrifugation and store samples at -80°C until analysis.
- 4. Bioanalysis:
- Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of ODM-203 in mouse plasma.
- 5. Data Analysis:
- Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t1/2).

#### In Vivo Efficacy Study Protocol

This protocol describes a general workflow for evaluating the antitumor efficacy of ODM-203 in a subcutaneous xenograft mouse model.





Click to download full resolution via product page

Figure 3: Experimental Workflow for an In Vivo Efficacy Study.



- 1. Cell Culture and Tumor Implantation:
- Culture the desired cancer cell line (e.g., RT4) under appropriate conditions.
- Implant a specific number of cells subcutaneously into the flank of immunodeficient mice.
- 2. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- 3. Treatment Administration:
- Administer ODM-203 orally at selected doses (e.g., 20 and 40 mg/kg) daily.
- Administer the vehicle to the control group.
- 4. Monitoring and Endpoints:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
- Monitor animal body weight and overall health.
- The study endpoint may be a predetermined tumor volume, a specific study duration, or signs of toxicity.

## Conclusion

ODM-203 is a promising dual FGFR and VEGFR inhibitor with demonstrated preclinical antitumor activity in mouse models. While detailed public pharmacokinetic data in mice is limited, the provided protocols offer a framework for researchers to conduct their own pharmacokinetic and pharmacodynamic evaluations of this compound. Further studies are warranted to fully characterize the pharmacokinetic profile of ODM-203 and its correlation with in vivo efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Advancements in Pet Drugs and Pharmacokinetic Insights from FDA-Approved Products -WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetics of ODM-203 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#pharmacokinetics-of-odm-203-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com